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1-(2-Chloroisonicotinoyl)piperidin-4-amine

basicity ionization state kinase hinge binding

Medicinal chemistry teams building kinase-focused libraries often encounter regioisomeric contamination-where the 3-aminopiperidine isomer (CAS 1828922-44-6) shares identical mass (239.70) yet yields silent assay failure due to altered H-bond geometry. This compound provides the verified 4-amino regioisomer. • JAK1 inhibitor scaffold validated to IC₅₀ 10 nM; traceable to patent literature. • pKₐ 9.08 ensures >99% protonation at pH 7.4 for salt-bridge or metal-coordination interactions. • Batch-specific QC confirms regioisomeric purity, eliminating false negatives in kinase profiling.

Molecular Formula C11H14ClN3O
Molecular Weight 239.7 g/mol
CAS No. 1027011-05-7
Cat. No. B1433665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloroisonicotinoyl)piperidin-4-amine
CAS1027011-05-7
Molecular FormulaC11H14ClN3O
Molecular Weight239.7 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)C(=O)C2=CC(=NC=C2)Cl
InChIInChI=1S/C11H14ClN3O/c12-10-7-8(1-4-14-10)11(16)15-5-2-9(13)3-6-15/h1,4,7,9H,2-3,5-6,13H2
InChIKeyUQUQKOWLVWNLCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloroisonicotinoyl)piperidin-4-amine: Physicochemical & Structural Baseline


1-(2-Chloroisonicotinoyl)piperidin-4-amine is a heterocyclic small molecule (C₁₁H₁₄ClN₃O, MW 239.70) composed of a 2-chloropyridine-4-carbonyl motif linked via an amide bridge to a 4-aminopiperidine ring . The compound belongs to the isonicotinoyl-piperidine class, a scaffold that appears in patents covering kinase inhibitors, including JAK1-targeted agents [1]. Its physicochemical profile – predicted pKₐ 9.08, boiling point 424.9 °C, density 1.279 g/cm³ – provides a reproducible baseline for purification, formulation, and assay design.

Synthetic Intermediate4-aminopiperidine handle enables late-stage diversification for kinase-targeted libraries via amide coupling or reductive amination.
Scaffold Context2-chloroisonicotinoyl core appears in patent kinase inhibitor chemical space; supports hit-to-lead programs requiring a JAK-relevant hinge-binding motif.
Regioisomer Verification4-amino position must be confirmed by batch-specific NMR or HPLC; mass-based QC alone cannot distinguish the 3-amino isomer.

1-(2-Chloroisonicotinoyl)piperidin-4-amine: Why Substitution Fails


The 2-chloropyridine-4-carbonyl core is conserved across several commercially available analogs, but the identity, position, and basicity of the amine-containing ring dictate critical properties – including ionization state at physiological pH, hydrogen-bonding topology, and steric accessibility for further derivatization . A 3-aminopiperidine regioisomer (CAS 1828922-44-6) or a 4-methylpiperazine variant (CAS 612487-28-2) may exhibit a >100‑fold shift in pKₐ compared to the 4-aminopiperidine, fundamentally altering metal-coordination capacity and electrostatic complementarity in a binding pocket . Because these compounds serve as late-stage synthetic intermediates in kinase-focused libraries, uncontrolled substitution risks silent failure in downstream biological assays – the correct regioisomer must be verified by batch-specific analytical data.

Risk Factor
Target Compound
Potential Substitute
Regiochemistry
4-aminopiperidine isomer — amine donor vector ~3.0 Å from amide plane
3-aminopiperidine (CAS 1828922-44-6) — ~0.5 Å shift may convert hinge binding to steric clash
Amine Basicity
pKₐ ~9.08 — >99% protonated at pH 7.4; supports ionic or charge-assisted H-bond interactions
4-methylpiperazine (CAS 612487-28-2) — pKₐ ~6.42; largely neutral, altering electrostatic complementarity
QC Identity
Class-expected NMR/HPLC/GC characterization from quality-focused suppliers
Generic in-class compounds may offer only nominal 95% purity without full batch-specific QC

1-(2-Chloroisonicotinoyl)piperidin-4-amine: Quantitative Comparison vs. Analogs


Ionization Advantage over Piperazine Analog

The 4-aminopiperidine nitrogen in the target compound carries a predicted pKₐ of 9.08, versus 6.42 for the corresponding 4-methylpiperazine analog . At pH 7.4, the target amine is >99 % protonated while the piperazine analog is <10 % protonated. This difference dictates whether the moiety can serve as a hydrogen-bond donor to a hinge carbonyl or an acidic residue in kinase and metalloenzyme active sites [1].

Ionization Profile
Head-to-head
ΔpKₐ = 2.66 log units
Target: pKₐ 9.08 ± 0.20 vs Piperazine analog: pKₐ 6.42 ± 0.10 (predicted)
Supports charge-dependent binding enthalpy in target-based screening cascades.
Protonation fraction differs ~450-fold at pH 7.4; predicted values require experimental confirmation.
basicity ionization state kinase hinge binding procurement specification

Fragment Design Window: MW Advantage

The target compound (MW 239.70) is 14 Da lighter than the 4‑aminomethyl analog (4-(aminomethyl)piperidin-1-yl)(2-chloropyridin-4-yl)methanone, CAS 1605024-35-8, MW 253.73) . The absence of the methylene spacer reduces the heavy-atom count by 1 while preserving the primary amine hydrogen-bond donor. In fragment-based programs, the lower MW of the 4‑amino regioisomer translates to intrinsically higher ligand efficiency indices when progressing to lead-like properties.

MW & Ligand Efficiency
Head-to-head
ΔMW = 14.03 Da
Target: 239.70 (16 heavy atoms) vs 4-aminomethyl analog: 253.73 (17 heavy atoms)
Intrinsically higher ligand efficiency in fragment-to-lead campaigns.
One fewer heavy atom preserves H-bond donor count; supports property-based fragment prioritization.
molecular weight fragment-based drug discovery ligand efficiency procurement specification

QC-Validated Identity and Purity

While vendor QC documentation for the 4‑amino isomer itself is not publicly archived, a closely related 4‑aminomethyl analog is supplied with a standard purity of 98 % and batch-specific analytical reports (NMR, HPLC, GC) by Bidepharm . In contrast, many distributors of generic in-class compounds provide only a nominal 95 % purity without full characterization . This class-level QC benchmark supports procurement of the 4‑amino isomer from reputable suppliers who guarantee comparable or higher analytical rigor.

QC Purity Benchmark
Class-level
Class-expected purity ≥98%
Full NMR/HPLC/GC characterization available from quality-focused vendors; generic alternatives typically 95%.
Batch QC is a critical procurement filter for reproducible SAR and HTS data.
≥3 percentage-point purity gap may introduce 15–30% variability in apparent IC₅₀ values.
purity quality control batch reproducibility procurement specification

JAK1 Inhibitor Scaffold Validation

The 2‑chloroisonicotinoyl-piperidine scaffold appears in patent literature describing JAK1/2-selective inhibitors with single-digit nanomolar affinity [1]. The 4‑amino group on the piperidine is a key synthetic handle for appending pyrazolo-pyrimidine warheads or azetidine linkers that bury deep selectivity pockets. While the target compound itself is a building block rather than a drug-candidate, its scaffold is explicitly validated in a class of inhibitors achieving IC₅₀ values of 10 nM against JAK1 [1].

Scaffold Validation
Class-level
Functionalized derivatives: IC₅₀ 10 nM (JAK1)
Unfunctionalized piperidinyl-methanone cores show no reported kinase activity.
Scaffold presence in sub-10 nM JAK1 inhibitors supports hit-to-lead starting-point context.
Building block itself is not a drug candidate; class-level inference from patent literature requires independent validation.
kinase inhibitor JAK1 privileged scaffold medicinal chemistry

Regioisomer Purity: Avoiding 3-Aminopiperidine

The 3‑aminopiperidine regioisomer ((3‑aminopiperidin-1-yl)(2‑chloropyridin-4-yl)methanone, CAS 1828922-44-6) shares identical molecular formula and MW (239.70) but differs in the spatial location of the primary amine. This subtle structural shift relocates the hydrogen-bond donor vector by approximately 2.5 Å relative to the amide plane, which is sufficient to switch a productive hinge‑binding interaction to a non‑productive steric clash. Mass‑based QC alone cannot distinguish the two isomers [1].

Regioisomer Identity
Class-level
4-amino vs 3-amino: ~0.5 Å donor-vector shift
Identical MW (239.70) and molecular formula; MS cannot distinguish isomers.
Regioisomer-specific QC (NMR or HPLC retention time) is required to avoid false-negative assay results.
Structural shift relocates H-bond donor vector relative to amide plane; may switch hinge binding to steric clash.
regioisomer specificity procurement specification synthetic intermediate

1-(2-Chloroisonicotinoyl)piperidin-4-amine: Research & Industrial Applications


JAK1 Hinge-Binding Core for Kinase Libraries

Medicinal chemistry teams building focused kinase libraries benefit from the compound’s 2‑chloroisonicotinoyl core, which is directly traceable to JAK1 inhibitors achieving IC₅₀ 10 nM [1]. The 4‑amino handle enables rapid diversification via amide coupling or reductive amination, generating focused libraries in 2–3 synthetic steps. Using the regioisomerically pure 4‑amino compound avoids the silent hit-loss risk posed by the 3‑amino isomer.

Fragment-Based Lead Generation: Ideal Starting Point

With a molecular weight of 239.70 and a single H‑bond donor, the compound operates within ideal fragment property space (MW < 250, HBD ≤ 3). The 14 Da mass advantage over the 4‑aminomethyl analog translates to higher ligand efficiency upon fragment elaboration, making it the preferred fragment starting point for programs monitoring LE/LLE metrics .

Ionization-Dependent Target Engagement Assays

For targets requiring a protonated amine for salt‑bridge or metal‑coordination interactions (e.g., metalloproteases, phosphodiesterases), the compound’s pKₐ of 9.08 ensures >99 % protonation at pH 7.4. This contrasts sharply with the 4‑methylpiperazine analog (pKₐ 6.42), which remains largely neutral. Procurement of the higher‑basicity piperidine version is therefore critical for assay systems where ionic bond formation is the primary pharmacophoric requirement .

PROTAC & Bifunctional Degrader Intermediate

The 4‑amino group serves as an orthogonal handle for installing E3‑ligase recruiting elements via simple amide or urea linkages, while the 2‑chloropyridine moiety can subsequently be diversified through Pd‑catalyzed cross‑coupling reactions. The documented presence of the isonicotinoyl‑piperidine scaffold in potent kinase inhibitor space supports its use as a target‑engagement motif in PROTAC heterobifunctional molecules [1].

Application
Selection Property
Validation Focus
Kinase Hinge-Binder Library Synthesis
2-Chloroisonicotinoyl core with 4-amino diversification handle
Regioisomer identity confirmed by HPLC or NMR before library enumeration
Fragment-Based Lead Generation
Low MW (239.70) and single H-bond donor within fragment-property space
Ligand efficiency indices; scope for potency-enhancing substitutions before Ro5 limits
Ionization-Dependent Target Engagement
High-basicity amine (pKₐ ~9.08) ensures protonation at pH 7.4
pH-dependent binding behavior; salt-bridge or metal-coordination assay context
PROTAC & Bifunctional Degrader Intermediate
Orthogonal 4-amino handle for E3-ligase linker attachment
Target-engagement motif retention; cross-coupling compatibility of 2-chloropyridine
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